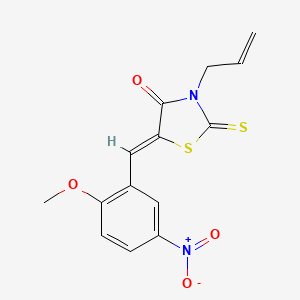![molecular formula C20H21N3O5S2 B3479866 3,4-Dimethoxy-N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide](/img/structure/B3479866.png)
3,4-Dimethoxy-N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide
Descripción general
Descripción
3,4-Dimethoxy-N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups, a thiadiazole ring, and a benzenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with 3,4-Dimethoxybenzoyl Chloride: The final step involves coupling the intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and reduced aromatic compounds.
Substitution: Nitrated or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3,4-Dimethoxy-N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethoxy-N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the thiadiazole and benzenesulfonyl groups.
N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide: Lacks the methoxy groups.
Uniqueness
The uniqueness of 3,4-Dimethoxy-N-{5-[2-(4-methylbenzenesulfonyl)ethyl]-1,3,4-thiadiazol-2-YL}benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-13-4-7-15(8-5-13)30(25,26)11-10-18-22-23-20(29-18)21-19(24)14-6-9-16(27-2)17(12-14)28-3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJBNGAXBFXCLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B3479786.png)
![(4-Fluorophenyl)-[3-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-yl]methanone](/img/structure/B3479801.png)
![2-[(5E)-5-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID](/img/structure/B3479817.png)
![(4E)-1-(4-bromophenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B3479836.png)

![5-ethyl-2-methyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B3479848.png)

![(5E)-5-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B3479859.png)
![2-ETHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-METHYLBENZOATE](/img/structure/B3479880.png)
![1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3479891.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3479896.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2,6-di-tert-butylphenol](/img/structure/B3479899.png)
![4-(4-methoxyphenyl)-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B3479908.png)
![1-(4-bromophenyl)-2-([1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B3479914.png)
